molecular formula C20H17NO7 B12191248 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B12191248
M. Wt: 383.4 g/mol
InChI Key: YFYSBTUGCIVDRH-UHFFFAOYSA-N
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Description

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is a complex organic compound that belongs to the class of flavonoids. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is derived from natural sources, particularly from plants like Scutellaria baicalensis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.

    Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Coupling Reaction: The acetylated intermediate is then coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by modulating pathways such as MAPK and mTOR.

Comparison with Similar Compounds

Similar Compounds

    Baicalin: Another flavonoid with similar anti-inflammatory and antioxidant properties.

    Wogonin: Known for its anticancer and neuroprotective effects.

    Oroxindin: Exhibits anti-inflammatory and hepatoprotective activities.

Uniqueness

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research.

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

3-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C20H17NO7/c22-14-8-13(27-11-18(24)21-7-6-19(25)26)9-17-20(14)15(23)10-16(28-17)12-4-2-1-3-5-12/h1-5,8-10,22H,6-7,11H2,(H,21,24)(H,25,26)

InChI Key

YFYSBTUGCIVDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCC(=O)O)O

Origin of Product

United States

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